
Methyl 2-methoxy-3H-azepine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-3H-azepine-5-carboxylate is a heterocyclic compound with a seven-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3H-azepine-5-carboxylate typically involves the photolysis of aryl azides bearing electron-withdrawing substituents in methanol-tetrahydrofuran solution. For example, the photolysis of ortho-substituted aryl azides can yield 3-substituted 2-methoxy-3H-azepines . Another method involves the irradiation of methyl o-azidobenzoate in aqueous tetrahydrofuran, which produces 1,3-dihydro-3-methoxycarbonyl-2H-azepin-2-one .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-3H-azepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-methoxy-3H-azepine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for central nervous system (CNS) disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3H-azepine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-methoxy-3H-azepine-6-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate: This compound has a similar ring structure but includes additional hydrogen atoms and a different position for the carboxylate group
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
82259-65-2 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-methoxy-3H-azepine-5-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(5-6-10-8)9(11)13-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
SXHUIXVXKURMSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


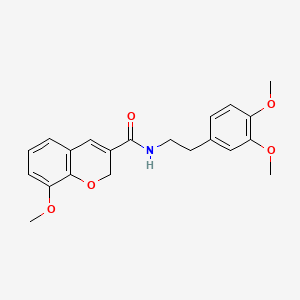
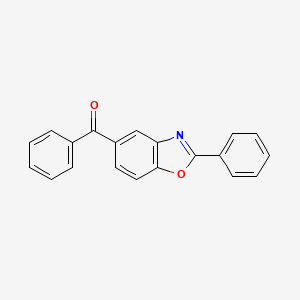
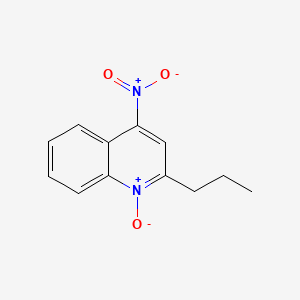
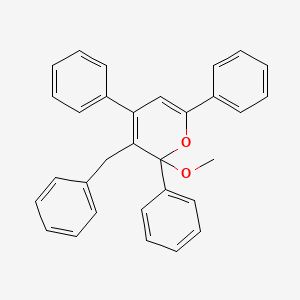
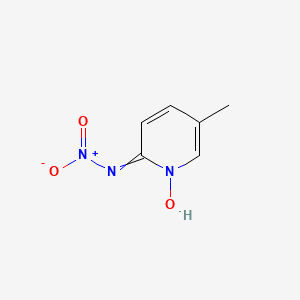
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
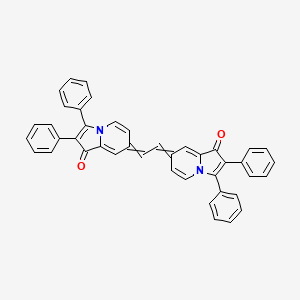
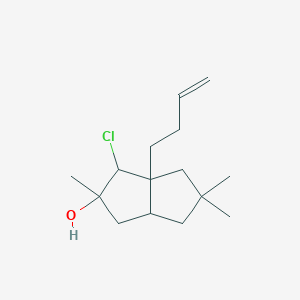
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
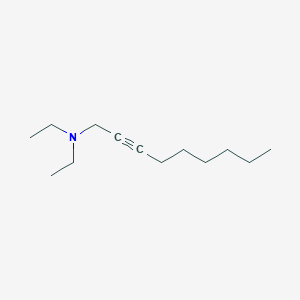
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
